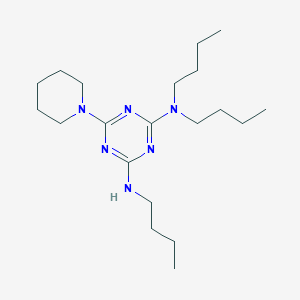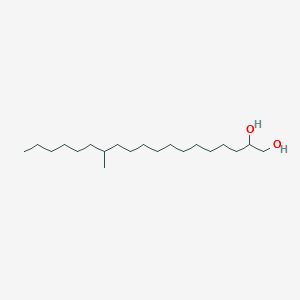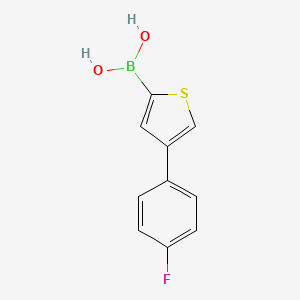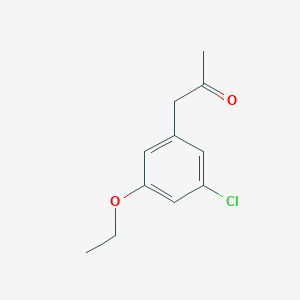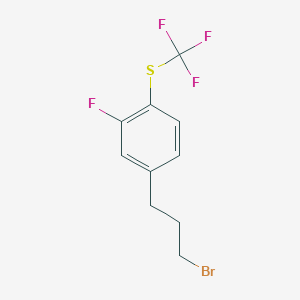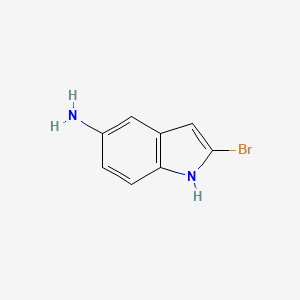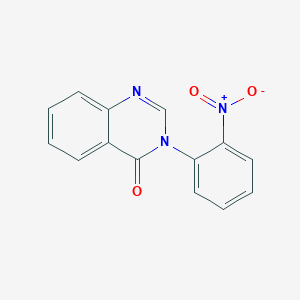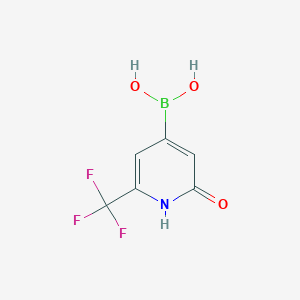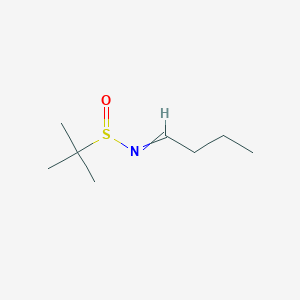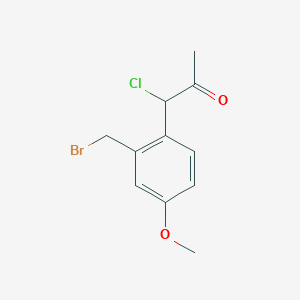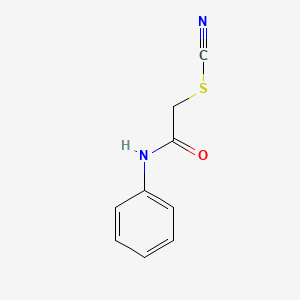
2-Anilino-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-2-oxoethyl thiocyanate is a chemical compound with the molecular formula C9H8N2OS. It is known for its unique structure, which includes an aniline group, an oxoethyl group, and a thiocyanate group.
Métodos De Preparación
The synthesis of 2-anilino-2-oxoethyl thiocyanate typically involves the reaction of aniline with ethyl oxalyl chloride to form 2-anilino-2-oxoethyl chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
The use of readily available reagents and straightforward reaction conditions makes this compound accessible for research and development purposes .
Análisis De Reacciones Químicas
2-Anilino-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Anilino-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-anilino-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparación Con Compuestos Similares
2-Anilino-2-oxoethyl thiocyanate can be compared with similar compounds such as:
2-Anilino-2-oxoethyl sulfonyl acetic acid: This compound has a similar structure but includes a sulfonyl group instead of a thiocyanate group.
2-Anilino-2-oxoethyl (4E)-4-(2-thienylmethylene)-1,2,3,4-tetrahydro-9-acridinecarboxylate: This compound has a more complex structure and is used in different applications, including as a potential therapeutic agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Propiedades
Número CAS |
10156-35-1 |
|---|---|
Fórmula molecular |
C9H8N2OS |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C9H8N2OS/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
Clave InChI |
MQAQDCGJZXXNIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



